2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethyldithiocarbamate
Overview
Description
2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethyldithiocarbamate is a useful research compound. Its molecular formula is C16H21N3O2S3 and its molecular weight is 383.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.07959044 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their ability to inhibit corrosion of carbon steel in acidic environments. Experimental and theoretical studies demonstrate that certain benzothiazole compounds, due to their adsorption capabilities, offer enhanced stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors. These findings suggest potential applications of benzothiazole derivatives, including the compound , in protecting metals from corrosion, particularly in industrial settings (Hu et al., 2016).
Antimicrobial Activity
The synthesis of new compounds incorporating benzothiazole rings has revealed antimicrobial properties against a range of test microorganisms. Studies on methyl N-arylthiocarbamates and dimethyl N-aryldithiocarbonimidates, for instance, indicate that certain benzothiazole-containing compounds exhibit weak activity against specific strains of Candida, highlighting their potential use in developing new antimicrobial agents (Servi et al., 2005).
Antineoplastic and Antifilarial Agents
Research on benzimidazole-2-carbamates, a class of compounds related in structure to benzothiazoles, has demonstrated significant in vitro growth inhibition in cancer cells and in vivo antifilarial activity against adult worms in experimentally infected hosts. These findings suggest that similar structural compounds may also possess valuable biological activities that could be harnessed for the treatment of cancer and parasitic infections (Ram et al., 1992).
Synthesis of Heterocyclic Compounds
The versatility of benzothiazole derivatives in chemical synthesis has been demonstrated through the preparation of a wide range of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. The ability to generate complex molecular architectures from benzothiazole-based precursors underlines their significance in synthetic organic chemistry and material science applications (Goryaeva et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] N,N-diethylcarbamodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S3/c1-4-19(5-2)16(22)23-10-14(20)18-15-17-12-8-7-11(21-6-3)9-13(12)24-15/h7-9H,4-6,10H2,1-3H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQHIVLKIWPDAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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